2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

Description

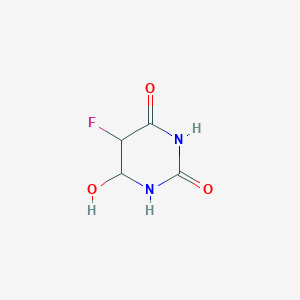

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is a fluorinated derivative of the pyrimidinedione core structure. Its molecular formula is C₄H₅FN₂O₃, with a molecular weight of 144.1 g/mol (approximated based on related compounds) . The compound features a fluorine atom at position 5, a hydroxyl group at position 6, and a saturated dihydro ring system (reducing the double bond in the pyrimidine ring) . Synonyms include 5-Fluoro-6-hydroxyhydrouracil and NSC 528189 .

Propriétés

IUPAC Name |

5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONXBGDFDRWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958273 | |

| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37103-91-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37103-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 5-fluorouracil, act as thymidylate synthase inhibitors. Thymidylate synthase is an enzyme that is crucial for DNA replication, and its inhibition can lead to cell death.

Mode of Action

It is suggested that the compound might interact with its targets through a proton-coupled electron transfer (pcet) mechanism. This involves the transfer of a proton and an electron from the compound to its target, which can lead to changes in the target’s function.

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to interfere with the synthesis of the pyrimidine thymidylate, a nucleotide required for dna replication. This can lead to downstream effects such as the inhibition of cell growth and induction of cell death.

Pharmacokinetics

It is known that the compound has a molecular weight of 14809300, a density of 163g/cm3, and a melting point of >130ºC.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione. For instance, the compound’s reactivity towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations. The results suggested that the oxidation of the compound by O2•− or HO2• in water is feasible. The actual oxidant along the pcet pathways is ho2• with a short lifetime, suggesting that the biodegradability of the compound by o2•− (ho2•) is governed by the complex formation step and the concerted pcet.

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo enzymatic oxidation and hydrolysis by homogeneous dihydropyrimidine dehydrogenase (DPDase) and dihydropyrimidine aminohydrolase (DPHase), respectively. These interactions suggest that 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione may play a role in certain biochemical reactions involving these enzymes.

Cellular Effects

Given its potential interactions with enzymes such as DPDase and DPHase, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its potential interactions with DPDase and DPHase, it is possible that this compound exerts its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression.

Activité Biologique

Chemical Identity

- Common Name : 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

- CAS Number : 37103-91-6

- Molecular Formula : C4H5FN2O3

- Molecular Weight : 148.093 g/mol

- Density : 1.63 g/cm³

- Melting Point : >130°C (dec.)

This compound is notable for its potential biological activities, particularly in the realm of pharmaceuticals and medicinal chemistry.

Antitumor Activity

Research has indicated that 2,4(1H,3H)-pyrimidinedione derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cellular metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to mimic nucleobases in nucleic acids. This mimetic property allows it to interfere with processes such as:

- DNA replication

- RNA transcription

- Protein synthesis

Case Studies

-

Inhibition of Cancer Cell Proliferation

A study published in Tetrahedron Letters demonstrated that derivatives of pyrimidinedione could inhibit the proliferation of human leukemia cells. The IC50 values for these compounds ranged significantly, indicating varying potency levels based on structural modifications . -

Antiviral Properties

Another investigation highlighted the antiviral activity against herpes simplex virus (HSV). The compound exhibited a dose-dependent inhibition of viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of 2,4(1H,3H)-pyrimidinedione:

Safety and Handling

When handling this compound, it is important to observe safety precautions due to its potential toxicity. Risk phrases associated with this compound include:

- Harmful if inhaled or absorbed through skin.

- Irritating to eyes and skin.

Storage Conditions

Store at -20°C in a freezer to maintain stability and prevent degradation.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

- Molecular Formula : C4H5FN2O3

- CAS Number : 37103-91-6

- Molecular Weight : 150.09 g/mol

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research has shown that derivatives of pyrimidinedione exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidinedione structure can enhance its inhibitory activity against thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The fluorine substitution at the 5-position appears to increase binding affinity and potency compared to non-fluorinated analogs .

Antiviral Properties

Research indicates that 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione may also possess antiviral properties. It has been studied for its effectiveness against viral infections by interfering with viral replication processes.

Case Study:

In a study focusing on antiviral compounds, derivatives were tested against herpes simplex virus (HSV). The results indicated that certain derivatives exhibited significant antiviral activity by inhibiting viral DNA synthesis .

Data Table: Summary of Biological Activities

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced therapeutic properties.

Case Study:

A synthetic route involving the reaction of pyrimidinedione with different amines has been explored to create a library of compounds with diverse biological activities. This approach has led to the identification of several promising candidates for further development in drug discovery .

Comparaison Avec Des Composés Similaires

Core Pyrimidinedione Derivatives

Structural Insights :

- Halogenation : Fluorine (target compound) is smaller and more electronegative than bromine (Bromacil) or chlorine (Terbacil), influencing electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Méthodes De Préparation

Direct Fluorination of Pyrimidinedione Precursors

Fluorination at the 5-position is typically achieved using fluorinating agents such as Selectfluor® or hydrogen fluoride-pyridine complexes . A common precursor, 5-fluorouracil , undergoes hydroxylation at the 6-position via alkaline hydrolysis or oxidative conditions. For example:

-

Reaction Conditions : 5-Fluorouracil is treated with 30% hydrogen peroxide in aqueous sodium hydroxide at 80–90°C for 6–8 hours.

Key Data :

Halogen Exchange Reactions

Bromine or iodine at the 5-position can be replaced with fluorine using KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents:

-

Example : 5-Bromo-6-hydroxy-2,4(1H,3H)-pyrimidinedione reacts with KF in dimethylformamide (DMF) at 120°C for 12 hours.

Catalytic Hydrogenation of Nitroso Intermediates

Nitroso Group Reduction

The 5-nitroso intermediate 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is catalytically hydrogenated to introduce the amino group, which is subsequently fluorinated:

Mechanistic Insight :

The nitroso group (–NO) is reduced to –NH₂, followed by fluorination via diethylaminosulfur trifluoride (DAST) to yield the 5-fluoro derivative.

Multi-Step Condensation and Functionalization

Biginelli-Like Reactions

A three-component condensation of urea , ethyl acetoacetate , and fluoroaldehyde under acidic conditions generates the dihydropyrimidinedione scaffold:

-

Catalyst : HCl or p-toluenesulfonic acid (PTSA) in ethanol at reflux.

-

Modifications : Post-condensation hydroxylation at C6 using KMnO₄ in acetic acid .

Optimization Data :

| Condition | Outcome | Source |

|---|---|---|

| Solvent | Ethanol | |

| Acid Catalyst | PTSA (10 mol%) | |

| Hydroxylation Agent | KMnO₄ (0.1 M) | |

| Overall Yield | 55–60% |

Industrial-Scale Synthesis

Continuous Flow Processes

Large-scale production employs continuous flow reactors to enhance reaction control and yield:

-

Step 1 : Fluorination of uracil derivatives using F₂ gas in glacial acetic acid at 20–25°C.

-

Step 2 : Hydroxylation via electrophilic aromatic substitution with H₂O₂ and FeCl₃ catalyst.

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Nucleophilic Sub. | Short reaction time | Requires pre-halogenated precursors | 42–65% | Moderate |

| Catalytic Hydrogenation | High selectivity | Costly Pd-based catalysts | 70–75% | High |

| Multi-Step Condensation | Versatile substrate scope | Low overall yield | 55–60% | Low |

| Continuous Flow | High throughput | Complex setup | >98% | Industrial |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions under acidic or catalytic conditions, a common approach for dihydropyrimidine derivatives. For example, condensation of fluorinated precursors with urea or thiourea derivatives under reflux in ethanol or acetic acid yields the dihydro core. Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm fluorine incorporation and stereochemistry, alongside mass spectrometry for molecular weight validation .

Q. How is the stereochemistry of the 6-hydroxy group (cis vs. trans) resolved and validated?

- Methodological Answer : The cis and trans isomers (CAS 93713-26-9 and 93713-25-8) are separated using chiral chromatography (e.g., HPLC with amylose-based columns). Stereochemical confirmation relies on X-ray crystallography or NOESY NMR to analyze spatial arrangements of the hydroxyl and fluorine substituents. Computational methods (DFT) may supplement experimental data to predict stability differences between isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and DOT HAZMAT guidelines for fluorinated pyrimidines. Use PPE (gloves, goggles, lab coats), fume hoods for synthesis, and avoid inhalation/contact. Waste disposal requires neutralization and segregation for specialized treatment. Safety data sheets (SDS) for related compounds emphasize immediate medical consultation upon exposure .

Advanced Research Questions

Q. How do the cis and trans isomers of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione differ in biological activity?

- Methodological Answer : Comparative studies require isolated isomers tested in parallel using enzyme inhibition assays (e.g., thymidylate synthase) or cell-based models. For example, the cis isomer may exhibit higher binding affinity due to spatial alignment with catalytic residues, validated via molecular docking simulations. Contradictory results across studies often arise from incomplete isomer separation or assay variability, necessitating rigorous purity checks (≥98% by HPLC) .

Q. What strategies mitigate data inconsistencies in studies evaluating its antitumor activity?

- Methodological Answer : Standardize in vitro assays (e.g., MTT, apoptosis markers) across cell lines (e.g., HCT-116, HeLa) with controlled conditions (pH, temperature). Address contradictions by analyzing metabolite stability (e.g., via LC-MS to detect hydrolysis products) or synergistic effects with other fluoropyrimidines (e.g., 5-fluorouracil). Cross-validate findings using animal models (e.g., xenografts) to assess bioavailability and toxicity .

Q. How does the fluorine substituent influence the compound’s electronic and metabolic properties?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the pyrimidine ring, quantified via Hammett constants or computational electrostatic potential maps. Metabolism studies (using liver microsomes or CYP450 assays) reveal resistance to oxidative degradation compared to non-fluorinated analogs. <sup>19</sup>F NMR tracks metabolic byproducts in biological matrices .

Key Research Challenges

- Stereochemical Purity : Ensure isomer separation to avoid skewed biological data.

- Metabolic Stability : Optimize fluorination to enhance resistance to enzymatic breakdown.

- Mechanistic Specificity : Identify molecular targets (e.g., kinases, DNA repair enzymes) via proteomic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.